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(S)-2-Methylbutyl octanoate

Cat. No.: B12653986
CAS No.: 55195-31-8
M. Wt: 214.34 g/mol
InChI Key: XZLBJDGPIWDVIJ-LBPRGKRZSA-N
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Description

Significance of Chiral Esters in Contemporary Chemical Research

Chiral esters are a class of organic compounds of profound importance in modern chemical and biological research. Chirality, or the "handedness" of a molecule, is a fundamental property in many biological systems. The significance of these esters is multifaceted:

Pharmaceutical Synthesis: The biological activity of many pharmaceutical drugs is dependent on their chirality, with one enantiomer often being therapeutically active while the other may be inactive or even cause adverse effects. ontosight.ai Chiral esters are pivotal as intermediates in the asymmetric synthesis of these enantiomerically pure drugs. acs.org Research focuses on methods like dynamic kinetic resolution to produce single-enantiomer esters for use in drug manufacturing, including for nonsteroidal anti-inflammatory drugs (NSAIDs). acs.org The development of novel catalytic methods to create chiral centers, such as those in sulfinate esters, highlights the ongoing drive to expand the chemical space for drug discovery. nih.gov

Flavor and Fragrance Industry: In the flavor and fragrance sector, the enantiomers of a chiral ester can possess distinctly different aromas and sensory properties. acs.org This makes stereoselective synthesis a critical goal for producing specific desired scents and tastes. scielo.br Short-chain chiral esters are important components of natural fruit flavors, and their specific enantiomeric ratios contribute to the characteristic aroma. scielo.br

Probes for Stereochemical Studies: Chiral esters are used as model compounds and probes to investigate complex stereochemical phenomena. acs.org They are employed in studies to assign the absolute configuration of molecules and to understand the principles of chirogenesis—the generation of chirality. acs.orgoup.com

Biocatalysis and Green Chemistry: The synthesis of chiral esters is a major focus of biocatalysis, where enzymes like lipases are used to perform highly stereoselective reactions under environmentally friendly conditions. ontosight.aiscielo.br This approach is a key alternative to traditional chemical catalysis, particularly when high enantiomeric purity is required. scielo.br

Contextualizing (S)-2-Methylbutyl Octanoate (B1194180) within Natural Products and Synthetic Chemistry

(S)-2-Methylbutyl octanoate occupies a niche that bridges the gap between natural product chemistry and synthetic organic chemistry.

Presence in Natural Products: The racemic form, 2-methylbutyl octanoate, has been identified as a volatile compound in a variety of natural products, including apples, champagne, wine, and hops. thegoodscentscompany.comnih.gov It is also recognized as a metabolite produced by the yeast Saccharomyces cerevisiae. nih.govymdb.ca The exclusive presence of the (S)-enantiomer of the related compound, 2-methylbutyl acetate (B1210297), in wines suggests that the precursor alcohol, (S)-2-methylbutanol, is of natural origin from the metabolism of amino acids in plants and yeast. nih.govresearchgate.net This natural occurrence provides a basis for studying its biosynthetic pathways and its role in the aroma profiles of foods and beverages.

Role in Synthetic Chemistry: From a synthetic standpoint, this compound is primarily created through the esterification of octanoic acid and (S)-2-methylbutanol. ontosight.ai The key challenge in its synthesis is the preservation of the stereochemical integrity of the chiral alcohol precursor. To achieve this, academic research often explores enzymatic catalysis, using lipases to ensure high selectivity for the (S)-enantiomer. ontosight.ai This makes the compound a valuable model for studying stereoselective esterification reactions. Its structure, featuring a chiral center, also renders it a useful intermediate for the synthesis of more complex chiral molecules. ontosight.ai

Scope and Objectives of Academic Research on this compound

Academic inquiry into this compound and related chiral esters is driven by several key objectives that aim to leverage its unique structural properties.

Investigating Stereoselective Synthesis: A primary research goal is the development and optimization of synthetic methods that yield high enantiomeric purity. This includes exploring both chemical and enzymatic catalysts, as well as innovative reaction conditions like continuous-flow systems, to improve reaction efficiency and stereoselectivity. scielo.br

Modeling Biological Processes: The compound serves as a useful model for studying the stereospecificity of enzymes. Investigating the enzymatic synthesis and breakdown of chiral esters like this compound provides valuable insights into metabolic pathways and enzyme specificity in various organisms. ontosight.ai

Application in Chiral Recognition: As a well-defined chiral molecule, it can be used in studies related to chiral recognition, where systems are designed to differentiate between enantiomers. This has broader implications for the development of chiral separation techniques and sensors. rit.edu

Chemical Compound Data

Below are interactive tables detailing the properties of this compound and a list of other chemical compounds mentioned in this article.

Table 1: Properties of this compound

PropertyValue
IUPAC Name (2S)-2-methylbutyl octanoate
Synonyms (+)-Octanoic acid (S)-2-methylbutyl ester, (S)-(+)-2-Methylbutyl octanoate
CAS Number 55195-31-8 alfa-chemistry.comchemical-suppliers.eunih.gov
Molecular Formula C13H26O2 nih.govnist.gov
Molecular Weight 214.34 g/mol nih.gov
Appearance Fruity and floral scent ontosight.ai
Chirality Contains one stereocenter with (S) configuration ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O2 B12653986 (S)-2-Methylbutyl octanoate CAS No. 55195-31-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55195-31-8

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

[(2S)-2-methylbutyl] octanoate

InChI

InChI=1S/C13H26O2/c1-4-6-7-8-9-10-13(14)15-11-12(3)5-2/h12H,4-11H2,1-3H3/t12-/m0/s1

InChI Key

XZLBJDGPIWDVIJ-LBPRGKRZSA-N

Isomeric SMILES

CCCCCCCC(=O)OC[C@@H](C)CC

Canonical SMILES

CCCCCCCC(=O)OCC(C)CC

Origin of Product

United States

Advanced Synthetic Methodologies for S 2 Methylbutyl Octanoate

Enantioselective Synthesis Strategies

The generation of (S)-2-Methylbutyl octanoate (B1194180) in high enantiomeric purity necessitates advanced synthetic methods that can control the formation of its specific stereocenter. These strategies largely revolve around asymmetric catalysis and enzymatic reactions.

Chiral Catalyst-Mediated Approaches to Esterification

The direct catalytic enantioselective synthesis of chiral esters from simple precursors represents a significant challenge in organic chemistry. Modern approaches often target the creation of the chiral alcohol first, followed by acylation, or employ dynamic kinetic resolution. One advanced strategy involves the nickel-catalyzed enantioconvergent coupling of a racemic alkyl halide with an olefin and a hydrosilane. nih.gov This method is versatile, allowing for the creation of a C–O bond and a stereocenter with good enantioselectivity in a single step. nih.gov While not specifically documented for (S)-2-methylbutyl octanoate, this convergent approach offers a powerful pathway to esters of enantioenriched dialkyl carbinols. nih.gov

Another strategy is the dynamic kinetic resolution of racemic alcohols. nih.gov This process can theoretically achieve a 100% yield of the desired enantiopure ester. The development of chiral catalysts, such as those based on calixarenes, has also been explored for asymmetric reactions, although their primary application has been in reactions like aldol (B89426) condensations or reductions rather than direct esterifications. beilstein-journals.org

Table 1: Example of a Chiral Catalyst System for Synthesis of Chiral Esters

Catalyst System Reactants Product Type Key Features

Asymmetric Organocatalysis in this compound Synthesis

Asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze stereoselective transformations, has emerged as a powerful tool in synthesis. rsc.org For the synthesis of chiral esters, organocatalysts can be employed in the acylative dynamic kinetic resolution of racemic alcohols. For instance, chiral isothiourea catalysts have been effectively used to synthesize chiral phthalidyl esters with good yields and high enantioselectivities. researchgate.net

Other organocatalytic systems, such as those using chiral 3,3'-diaryl-BINOL derivatives, have been successful in the asymmetric allylation of imines, demonstrating the potential of these catalysts to facilitate stereoselective bond formation. beilstein-journals.org While direct application to this compound is not widely reported, these methodologies are foundational. The principle involves the organocatalyst activating the acyl donor or the alcohol to facilitate a stereoselective reaction, often through the formation of a reactive intermediate that is shielded on one face by the catalyst's chiral scaffold. organic-chemistry.org

Table 2: Representative Organocatalysts and Their Role in Asymmetric Synthesis

Organocatalyst Type Example Mechanism of Action Potential Application
Chiral Isothioureas Bicyclic Imidazole Derivatives Dynamic kinetic resolution via enantioselective acylation of a racemic alcohol/hydroxylactone. researchgate.net Synthesis of this compound from racemic 2-methylbutanol.
Chiral Phosphoric Acids BINOL-derived acids Protonation and activation of substrates, enabling enantioselective N-H insertion reactions. rsc.org Could be adapted for selective O-H insertion or acylation.

Chemoenzymatic Synthesis Protocols Utilizing Lipases or Esterases

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is a highly effective strategy for producing enantiopure compounds. nih.gov The kinetic resolution of racemic alcohols via lipase-catalyzed enantioselective esterification is a cornerstone of this approach. jocpr.com Lipases are widely used due to their high selectivity, mild reaction conditions, and environmental compatibility. researchgate.net

The most common method for synthesizing this compound via this route is the kinetic resolution of racemic 2-methylbutanol. In this process, a lipase (B570770) selectively catalyzes the esterification of one enantiomer (e.g., the R-enantiomer) with an acyl donor like octanoic acid, leaving the unreacted (S)-2-methylbutanol to be separated. Alternatively, the lipase can selectively form the (S)-ester. The lipase B from Candida antarctica (CALB), often immobilized as Novozym 435, is particularly effective for this type of resolution. researchgate.nettandfonline.comresearchgate.net The choice of acyl donor (e.g., octanoic acid vs. an activated ester like vinyl octanoate) and solvent can significantly influence reaction rates and enantioselectivity. researchgate.netnih.gov For example, using vinyl acetate (B1210297) as an acyl donor for the resolution of (R,S)-2-butanol resulted in higher enantiomeric excesses compared to using a carboxylic acid. researchgate.net

Table 3: Research Findings on Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

Lipase Substrates Solvent Key Finding
Novozym 435 (Candida antarctica Lipase B) (R,S)-2-Butanol, Acyl Donors n-Hexane Longer chain carboxylic acids gave better results; vinyl acetate as acyl donor led to higher enantiomeric excess (~90%) than carboxylic acids. researchgate.net
Novozym 435 Secondary Alcohols (e.g., 2-octanol), Propanoic Acid Continuous-flow reactor High conversions (>40%) were achieved in only 70 minutes in a continuous-flow system, compared to 48 hours in a batch process. researchgate.net

Biocatalytic Production of this compound

Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations. This approach is prized for its high selectivity and sustainability, often operating under mild conditions.

Screening and Characterization of Enzymes for Selective Esterification

The success of biocatalytic esterification depends heavily on selecting the right enzyme. Lipases are the most studied enzymes for this purpose due to their ability to catalyze esterification in non-aqueous environments. d-nb.info A screening process is typically undertaken to identify the most effective lipase from a range of commercial or newly isolated enzymes.

Key enzymes used in the kinetic resolution of secondary alcohols include Candida antarctica lipase B (CALB), Rhizomucor miehei lipase (RML), and lipases from Pseudomonas species. tandfonline.commdpi.com Studies have shown that CALB is often superior in terms of both reaction rate and enantioselectivity for the resolution of primary alcohols with a nearby chiral center. tandfonline.com The enantioselectivity of CALB has been observed to increase with decreasing reaction temperature. tandfonline.com Characterization involves determining kinetic parameters, such as Vmax and Km, which describe the enzyme's efficiency and substrate affinity. researchgate.netnih.gov For instance, the acyl transfer reactions catalyzed by CALB in organic media have been shown to follow a bi-bi ping-pong mechanism, with competitive inhibition by the alcohol substrate. nih.gov

Table 4: Comparison of Lipases for Enantioselective Esterification

Enzyme Source Organism Common Application Selectivity Characteristic
Novozym 435 (CALB) Candida antarctica Kinetic resolution of primary and secondary alcohols. researchgate.nettandfonline.com Highly selective, often favoring the R-enantiomer of secondary alcohols; specificity can be influenced by substrate and conditions. researchgate.nettandfonline.com
Lipase PS-II Pseudomonas cepacia Resolution of chiral alcohols and amines. mdpi.com Can provide excellent enantiomeric excess (e.g., 99% ee) for specific substrates. mdpi.com

Whole-Cell Biotransformation Systems for Stereoselective Synthesis

Instead of using isolated enzymes, whole microbial cells can be employed as biocatalysts. This approach can be more cost-effective as it bypasses the need for enzyme purification. The necessary enzymes and cofactors are provided within their natural cellular environment.

Saccharomyces cerevisiae, or baker's yeast, is known to produce 2-methylbutyl octanoate as a metabolite. nih.gov During fermentation processes, such as in winemaking, yeast can synthesize a variety of flavor esters, including ethyl octanoate and 3-methylbutyl octanoate, from fatty acids and fusel alcohols produced during amino acid metabolism. acs.org Research has also documented the production of 2-methylbutyl octanoate during the biotransformation of fusel alcohols using biocatalytic systems. nus.edu.sg Other microorganisms, such as the fungus Pleurotus flabellatus, have been shown to produce related esters like ethyl octanoate through the biotransformation of plant-derived materials. researchgate.net These whole-cell systems offer a direct and natural route to producing complex flavor esters.

Table 5: Examples of Whole-Cell Systems for Ester Production

Microorganism Process Esters Produced
Saccharomyces cerevisiae Fermentation / Metabolism 2-Methylbutyl octanoate, Ethyl octanoate, 3-Methylbutyl octanoate. nih.govacs.org
Pleurotus flabellatus Biotransformation of hairy roots Ethyl hexanoate, Ethyl octanoate, Ethyl nonanoate. researchgate.net

Optimization of Bioreaction Conditions and Substrate Specificity

The enzymatic synthesis of this compound, a valuable flavor ester, is predominantly achieved through lipase-catalyzed esterification of 2-methylbutanol and octanoic acid. The efficiency and selectivity of this biotransformation are highly dependent on the optimization of various reaction parameters and the intrinsic specificity of the chosen biocatalyst.

Lipases, particularly those from microbial sources, are the most explored enzymes for this synthesis due to their stability, commercial availability, and versatility. researchgate.net Research into the lipase-catalyzed synthesis of structurally similar esters has identified several key parameters that govern the reaction kinetics and final product yield. These include the choice of lipase, temperature, substrate molar ratio, and the reaction medium. mdpi.comnih.gov

Lipase Specificity: Lipases exhibit several forms of specificity, including substrate specificity, positional specificity, and stereospecificity. pibb.ac.cn In the context of this compound synthesis, the enzyme's ability to selectively acylate the (S)-enantiomer of 2-methylbutanol or to preferentially use specific acyl donors is critical. Studies on analogous compounds have shown that lipases from different microorganisms possess distinct specificities. For instance, in the esterification of racemic 2-methylbutyric acid, lipases from Candida rugosa and Rhizopus oryzae favored the formation of the (S)-enantiomer. researchgate.net Similarly, in reactions involving configurationally pure 2-methyloctanoic acids, the S-enantiomer demonstrated a faster reaction rate during esterification with various lipases. nih.gov This inherent stereobias is a significant advantage for producing the desired enantiopure ester. The specificity can also be influenced by the acyl chain length of the acid substrate. pibb.ac.cn

Optimization of Reaction Conditions: The optimization of reaction parameters is crucial for maximizing the conversion yield and reaction rate.

Temperature: Lipases are generally active between 40 °C and 80 °C, with optimal temperatures for ester synthesis often found between 40-60 °C. mdpi.comresearchgate.net Exceeding this range can lead to thermal denaturation and loss of enzyme activity. mdpi.com

Substrate Molar Ratio: The molar ratio of the alcohol (2-methylbutanol) to the acid (octanoic acid) significantly affects the reaction equilibrium. An excess of one substrate can shift the equilibrium towards product formation, though very high concentrations can also lead to substrate inhibition.

Enzyme Concentration: The amount of lipase used directly influences the reaction rate. However, increasing the enzyme load beyond a certain point may not be cost-effective and can lead to mass transfer limitations.

Reaction Medium: The choice of solvent can impact lipase activity and stability. Hydrophobic solvents are often preferred for esterification reactions as they can minimize the stripping of essential water from the enzyme's surface, which is necessary for maintaining its active conformation. nih.gov Solvent-free systems are increasingly favored for industrial applications to simplify downstream processing and enhance the green credentials of the process. nih.gov

The following table summarizes typical findings from optimization studies on the enzymatic synthesis of flavor esters, which are applicable to the production of this compound.

ParameterConditionObservationReference(s)
Enzyme Source Candida antarctica Lipase B (CALB)High conversion and enantioselectivity for a wide range of esters. researchgate.netnih.gov
Rhizomucor miehei LipaseEffective for esterification, often used in immobilized form. researchgate.netnih.govnih.gov
Temperature 40 - 60 °COptimal range for activity and stability; higher temperatures risk deactivation. mdpi.comresearchgate.net
Substrate Ratio 1:1 to 1:3 (Acid:Alcohol)An excess of alcohol can improve conversion, but varies with the specific enzyme and substrates. researchgate.net
Reaction Medium Heptane (B126788), Hexane (B92381)Hydrophobic solvents generally lead to higher reaction rates. researchgate.netnih.gov
Solvent-FreeEnvironmentally preferred, reduces purification steps. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The biocatalytic production of this compound aligns with several core principles of Green Chemistry, presenting a sustainable alternative to traditional chemical synthesis methods. preprints.org Conventional esterification often relies on strong mineral acid catalysts, high temperatures, and pressures, which can lead to significant energy consumption, unwanted byproducts, and complex purification processes. researchgate.net The enzymatic route mitigates many of these drawbacks.

Key Green Chemistry Advantages of Biocatalytic Synthesis:

Use of Renewable Feedstocks & Catalysts: The synthesis can utilize substrates (fatty acids and alcohols) derived from renewable biological sources. The enzymes (lipases) themselves are biodegradable catalysts produced through fermentation. thegoodscentscompany.com

Catalysis: Lipases are highly efficient catalysts, enabling high reaction rates under mild conditions. nih.gov Their high specificity (chemo-, regio-, and enantiospecificity) minimizes the formation of byproducts, leading to higher purity and simplifying product recovery. nih.gov

Benign Solvents and Reaction Conditions: Enzymatic reactions are conducted at lower temperatures (typically 40-60°C) and atmospheric pressure, significantly reducing energy demand compared to chemical routes. preprints.org Furthermore, the trend towards using benign solvents like heptane or operating in solvent-free systems reduces the environmental impact and risks associated with volatile organic compounds (VOCs). nih.govresearchgate.net

Waste Prevention: The high selectivity of enzymes leads to near-theoretical yields and minimal byproduct formation, adhering to the principle of atom economy and waste prevention at the source. researchgate.net

Process Intensification: The use of immobilized enzymes allows for easy separation of the catalyst from the reaction mixture and enables its reuse for multiple reaction cycles. nih.gov This not only improves the economic feasibility of the process but also reduces waste. For example, immobilized Rhizomucor miehei lipase has been successfully used for several consecutive reaction cycles in the synthesis of other flavor esters. nih.gov

The table below contrasts the enzymatic synthesis with a conventional chemical approach, highlighting the advantages from a Green Chemistry perspective.

FeatureEnzymatic Synthesis (Biocatalysis)Conventional Chemical SynthesisGreen Chemistry Principle
Catalyst Lipase (Enzyme)Strong Mineral Acid (e.g., H₂SO₄)Use of Catalysis, Safer Chemistry
Temperature Mild (e.g., 40-60 °C)High (e.g., >100 °C)Design for Energy Efficiency
Pressure AtmosphericOften ElevatedSafer Chemistry
Specificity High (Enantioselective)Low (Racemic products, side reactions)Prevent Waste, Atom Economy
Solvents Benign organic solvents or solvent-freeOften requires harsh solventsSafer Solvents and Auxiliaries
Byproducts MinimalSignificant (e.g., from dehydration, oxidation)Prevent Waste
Catalyst Nature Biodegradable, from renewable sourcesCorrosive, hazardousUse of Renewable Feedstocks

By leveraging biocatalysis, the synthesis of this compound can be performed in a more environmentally friendly and sustainable manner, meeting the growing industrial demand for "natural" and green-label products. preprints.org

Biosynthesis and Metabolic Pathways of S 2 Methylbutyl Octanoate

Enzymatic Pathways Leading to (S)-2-Methylbutyl Octanoate (B1194180) Formation

The creation of (S)-2-methylbutyl octanoate is primarily an enzymatic process, culminating in the esterification of an alcohol and an acyl-coenzyme A (acyl-CoA). This reaction is the final step in a broader metabolic cascade that generates the necessary building blocks.

Identification of Precursor Molecules and Intermediates

The biosynthesis of this compound relies on the availability of two primary precursor molecules: (S)-2-methylbutanol and octanoyl-CoA.

(S)-2-Methylbutanol: This branched-chain alcohol is derived from the catabolism of the amino acid isoleucine. igem.orgsrce.hr In organisms like yeast and plants, isoleucine undergoes a series of enzymatic reactions, including transamination and decarboxylation, to yield 2-methylbutanal. This aldehyde is then reduced by alcohol dehydrogenase (ADH) to form 2-methylbutanol. srce.hr The stereospecificity of the resulting alcohol, whether (S) or (R), is dependent on the specific enzymes involved in the reduction step.

Octanoyl-CoA: This activated fatty acid is a product of fatty acid biosynthesis or degradation (beta-oxidation). In many organisms, fatty acid synthesis builds up the carbon chain from acetyl-CoA units, while beta-oxidation breaks down longer-chain fatty acids into two-carbon acetyl-CoA units. Octanoyl-CoA represents an intermediate in these pathways.

The availability of these precursors is a critical determinant of the final concentration of this compound. researchgate.net

Table 1: Precursor Molecules for this compound Biosynthesis

Precursor MoleculeMetabolic OriginKey Intermediate(s)
(S)-2-MethylbutanolIsoleucine Catabolism2-Methylbutanal
Octanoyl-CoAFatty Acid MetabolismAcetyl-CoA

Characterization of Key Enzymes Involved in Biosynthesis (e.g., Alcohol Acyltransferases)

The final and crucial step in the formation of this compound is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . igem.orgsrce.hr These enzymes facilitate the transfer of the octanoyl group from octanoyl-CoA to the hydroxyl group of (S)-2-methylbutanol, forming the ester bond and releasing coenzyme A. igem.org

AATs belong to the BAHD superfamily of acyltransferases. igem.org Research has identified and characterized AATs from various sources, including apples, bananas, and strawberries, that are responsible for the production of a wide range of volatile esters. nih.govresearchgate.net For instance, an AAT from the Royal Gala apple, MpAAT1, has been shown to utilize 2-methylbutanol as a substrate to produce 2-methylbutyl acetate (B1210297). igem.orgresearchgate.net While this specific study focused on acetate esters, it highlights the capability of these enzymes to act on branched-chain alcohols like 2-methylbutanol. The enzyme's preference for certain alcohol and acyl-CoA substrates can vary significantly, influencing the final ester profile of the organism. igem.orgresearchgate.net

The enzymatic reaction is as follows:

(S)-2-Methylbutanol + Octanoyl-CoA <--AAT--> this compound + CoA-SH

Lipases are another class of enzymes that can catalyze this esterification reaction, particularly in in vitro synthesis. ontosight.ai However, in the context of in vivo biosynthesis within organisms like yeast and plants, AATs are considered the primary catalysts.

Gene Expression and Regulation of Biosynthetic Pathways

The production of this compound is tightly regulated at the genetic level. The expression of genes encoding the key enzymes in the biosynthetic pathway, particularly AATs, is often linked to developmental stages and environmental cues.

In fruits, the expression of AAT genes is typically upregulated during ripening, coinciding with the peak production of volatile esters that contribute to the fruit's characteristic aroma. researchgate.net For example, studies in apples have shown that the expression of AAT genes increases as the fruit matures. researchgate.net This increased gene expression leads to higher levels of AAT enzyme, which in turn drives the synthesis of esters.

The availability of precursor molecules is also a regulatory point. The expression of genes involved in amino acid catabolism and fatty acid metabolism can influence the pools of (S)-2-methylbutanol and octanoyl-CoA, thereby affecting the rate of ester formation.

Metabolic Flux Analysis in Producing Organisms (Non-Human Systems)

Metabolic flux analysis (MFA) is a powerful tool used to quantify the rates of metabolic reactions within a cell, providing insights into how carbon and other elements flow through various metabolic pathways. tandfonline.com In the context of ester production in organisms like Saccharomyces cerevisiae (yeast), MFA can elucidate how different metabolic states influence the synthesis of flavor compounds.

Studies using MFA in yeast have shown that the production of esters is intricately linked to central carbon metabolism. nih.govnih.gov The flux of carbon towards acetyl-CoA, a key precursor for both fatty acid and some amino acid-derived alcohol biosynthesis, is a critical factor. tandfonline.com For instance, conditions that enhance the metabolic flux through the pyruvate (B1213749) dehydrogenase complex, which generates acetyl-CoA from pyruvate, can lead to increased ester production. tandfonline.com

Furthermore, MFA can reveal how environmental factors, such as carbon dioxide pressure, can alter metabolic fluxes and consequently impact ester synthesis. tandfonline.comtandfonline.com For example, increased CO2 pressure has been shown to decrease the flux of carbon towards acetyl-CoA production, leading to a reduction in total ester synthesis in beer fermentation. tandfonline.com While these studies often focus on total ester production or specific acetate esters, the principles apply to the biosynthesis of this compound. By analyzing the fluxes towards isoleucine catabolism and fatty acid synthesis, one can predict the potential for producing this specific ester under different conditions. nih.govnih.gov

Subcellular Localization and Compartmentalization of Biosynthetic Processes

The biosynthesis of this compound is a spatially organized process within the cell, with different steps occurring in specific subcellular compartments. This compartmentalization is crucial for optimizing the efficiency of the pathway and regulating the flow of metabolites.

The initial steps of precursor formation occur in different locations. The catabolism of isoleucine to produce 2-methylbutanol is thought to occur primarily in the mitochondria and the cytosol .

The synthesis of octanoyl-CoA through fatty acid synthesis predominantly takes place in the cytosol .

The final esterification step, catalyzed by AATs, has been localized to different compartments depending on the specific enzyme and organism. In Saccharomyces cerevisiae, some AATs, like Atf1 and Atf2, are localized to lipid droplets . d-nb.info Other AATs from non-Saccharomyces yeasts and plants have been found to be localized in the cytoplasm . d-nb.info In plants, AAT activity has also been associated with microsomal membranes, which would include the endoplasmic reticulum (ER) . frontiersin.org The localization of these enzymes to specific membranes or organelles may facilitate access to their substrates and play a role in the regulation of ester biosynthesis. d-nb.info

Table 2: Subcellular Localization of Biosynthetic Steps for this compound

Biosynthetic StepPrimary Subcellular Location(s)
Isoleucine Catabolism (to 2-methylbutanol)Mitochondria, Cytosol
Fatty Acid Synthesis (to octanoyl-CoA)Cytosol
Esterification (AAT-mediated)Cytoplasm, Lipid Droplets, Endoplasmic Reticulum

This compartmentalization highlights the complex interplay between different cellular organelles in the production of a single flavor compound.

Natural Occurrence and Distribution of S 2 Methylbutyl Octanoate

Identification and Quantification in Biological Matrices (Non-Human)

The detection and measurement of (S)-2-methylbutyl octanoate (B1194180) in different biological sources are crucial for understanding its origin and function.

Occurrence in Plant Species and Varietal Differences

(S)-2-Methylbutyl octanoate is a component of the volatile organic compounds (VOCs) emitted by several plant species, contributing to their characteristic aroma. It has been identified in various fruits and plant parts.

Apples (Malus domestica) : This compound is found in numerous apple cultivars. mdpi.com Studies have shown its presence in 'Fuji', 'Ruixue', and 'Pink Lady' apples. nih.govresearchgate.net The concentration of 2-methylbutyl octanoate can vary significantly between cultivars and during different developmental stages of the fruit. nih.gov For instance, in a comparative study of 'Ruixue' and 'Fuji' apples, 2-methylbutyl octanoate was detected in the later stages of fruit development. nih.gov Another study on 40 apple cultivars identified 2-methylbutyl acetate (B1210297) as a key ester, with 'Fuji' apples showing a high relative content of this and other related esters. mdpi.com Research on 'Gala' apples has also noted the presence of 2-methylbutyl butanoate, a related compound, with its synthesis being influenced by storage conditions. mdpi.com

Bananas (Musa spp.) : In a study comparing 'Brazilian' and 'Fenjiao' banana cultivars, propanoic acid 2-methylbutyl ester was detected only in the 'Fenjiao' variety during ripening. frontiersin.org

Okra (Abelmoschus esculentus) : The seeds of okra have been found to contain 2-methylbutyl octanoate. researchgate.net

Hops (Humulus lupulus) : Analysis of hop metabolomes has identified the presence of 2-methylbutyl octanoate. semanticscholar.org

Sour Guava (Psidium acidum) : While not a major component, related esters like 3-methylbutyl butanoate are significant odor-active compounds in sour guava. sld.cu

Table 1: Occurrence of this compound and Related Esters in Various Plant Species

Plant SpeciesCultivar/VarietyPlant PartCompound IdentifiedReference
Apple (Malus domestica)'Ruixue', 'Fuji'Fruit2-Methylbutyl octanoate nih.gov
Apple (Malus domestica)'Pink Lady'Fruit2-Methylbutyl acetate and other esters researchgate.net
Apple (Malus domestica)'Gala'Fruit2-Methylbutyl butanoate mdpi.com
Banana (Musa spp.)'Fenjiao'FruitPropanoic acid 2-methylbutyl ester frontiersin.org
Okra (Abelmoschus esculentus)Not specifiedSeeds2-Methylbutyl octanoate researchgate.net
Hops (Humulus lupulus)Not specifiedInflorescences2-Methylbutyl octanoate semanticscholar.org

Microbial Production and Fermentation Profiles

Microorganisms, particularly yeasts, are known producers of a wide array of volatile esters, including this compound, during fermentation processes.

Saccharomyces cerevisiae : This yeast, commonly used in baking and brewing, is a known producer of 2-methylbutyl octanoate. nih.govymdb.ca It is considered a metabolite of this yeast. nih.gov The production of various esters, including 2-methylbutyl acetate, by S. cerevisiae is a key factor in the aroma profile of fermented beverages like wine and cider. researchgate.netcsic.es Studies on sucrose-grown Saccharomyces cerevisiae have also identified 2-methylbutyl octanoate in their volatile profile. acs.org

Other Yeasts : Research on non-Saccharomyces yeasts used in co-fermentation with S. cerevisiae has shown their influence on the final aroma profile of wine, which includes various esters. mdpi.com For instance, different yeast species, including several from the Metschnikowia genus, produce distinct volatile blends that can include a variety of esters. asm.org

Fermented Foods and Beverages : this compound and related esters are found in a variety of fermented products.

Wine : This compound has been identified in wines. thegoodscentscompany.com Its enantiomeric distribution and sensory impact have been studied, particularly for related esters like (S)-2-methylbutyl acetate, which is found exclusively in its S-enantiomeric form in wines and increases during aging. researchgate.net The presence of 3-methylbutyl octanoate has been noted in Chardonnay wines, with its concentration influenced by factors like skin contact and the use of specific enzymes during winemaking. mdpi.com

Fermented Milk Products : A study on "Suero Costeño," a fermented cream from Colombia, detected 2-methylbutyl octanoate. mdpi.com

Black Apple Fermentation : In the high-temperature fermentation of black apples, 2-methylbutyl octanoate was detected in the early stages. nih.gov

Table 2: Microbial Sources and Fermentation Products Containing this compound

Microbial Species/Fermented ProductSpecific Strain/TypeCompound IdentifiedReference
Saccharomyces cerevisiaeBrewer's yeast2-Methylbutyl octanoate nih.govymdb.ca
WineRed and White(S)-2-Methylbutyl acetate researchgate.net
Fermented Cream (Suero Costeño)Not applicable2-Methylbutyl octanoate mdpi.com
Fermented Black AppleNot applicable2-Methylbutyl octanoate nih.gov
Chardonnay WineNot applicable3-Methylbutyl octanoate mdpi.com

Presence in Non-Human Animal Systems (e.g., Insects, Mammals)

The occurrence of this compound has also been noted in the chemical communication systems of insects.

Insects : Volatile compounds, including esters, play a crucial role as semiochemicals in insect behavior, such as in mating and recognition. rutgers.edu While direct evidence for this compound in a specific insect species is limited in the provided context, the broader class of fatty acid derivatives is integral to insect pheromones. rutgers.edu Yeasts associated with insects that feed on foliage or fruit emit characteristic volatile blends, which can include a variety of esters that attract these insects. asm.org

Ecological Roles and Inter-species Interactions

The emission of this compound and other VOCs from plants and microbes is not a random process; these compounds often serve critical ecological functions.

Contribution to Plant Volatile Organic Compound Emissions

Plant VOCs, including esters like this compound, are key components of the chemical "language" plants use to interact with their environment. mdpi.com These emissions can have significant biological effects on other organisms. mdpi.com

The composition of these volatile emissions can be influenced by various factors, including the plant's developmental stage and abiotic stresses. frontiersin.org For example, the aroma profile of apples, which includes 2-methylbutyl octanoate, changes significantly as the fruit ripens. researchgate.net

Floral scents and fruit aromas are composed of a complex mixture of VOCs, including fatty acid derivatives, which are precursors to many esters. frontiersin.org These emissions are crucial for the plant's reproductive success and seed dispersal. frontiersin.org

Chemo-ecological Significance in Plant-Pollinator or Plant-Herbivore Relationships

The volatile compounds emitted by plants play a vital role in mediating interactions with both beneficial and antagonistic organisms.

Plant-Pollinator Interactions : Floral scents are a primary mechanism for attracting pollinators. frontiersin.org The specific blend of VOCs can attract specific pollinators, ensuring successful reproduction. frontiersin.orgmdpi.com While the direct role of this compound in attracting a specific pollinator is not detailed, the family of esters to which it belongs is a major component of many floral scents that guide pollinator behavior. frontiersin.org Yeasts present in nectar can also produce volatiles that influence pollinator attraction. asm.org

Plant-Herbivore Interactions : Plant volatiles can also act as cues for herbivores, guiding them to food sources. asm.org For instance, the volatile profiles of different yeast species associated with plants can differentially affect the feeding behavior of insect herbivores like the cotton leafworm (Spodoptera littoralis). asm.org Conversely, some plant volatiles can act as deterrents to herbivores. The defensive strategies of some plants involve a trade-off between elemental defenses and the production of volatile organic compounds. universiteitleiden.nl

Role in Microbial Communication and Biofilm Dynamics

Volatile organic compounds (VOCs) are increasingly recognized as key mediators of intercellular and inter-kingdom communication. These low molecular weight molecules can diffuse through both air and water, making them ideal for long-distance signaling in diverse environments like soil and fermented foods frontiersin.orgnih.gov. This compound, as a yeast-derived VOC, is situated within this paradigm of chemical communication.

Microbial Communication

The production of esters by yeasts, such as Saccharomyces cerevisiae, contributes to a complex chemical language that can influence the behavior of other microorganisms. oup.com While direct studies on the signaling properties of this compound are limited, the broader class of yeast-produced esters is known to mediate interactions. For instance, some yeast-derived esters can act as attractants or repellents for other microbes, influencing the assembly and structure of microbial communities. oup.com

Research has shown that the volatile profiles of different Saccharomyces cerevisiae strains can vary significantly, impacting their interactions with other organisms. nih.gov This variability suggests that specific esters within these profiles, potentially including this compound, could have distinct signaling functions. The communication can be intraspecific, regulating population density and morphology within a single yeast species, or interspecific, affecting bacteria and other fungi in the vicinity. researchgate.netresearchgate.net The production of such volatiles is often linked to the Ehrlich pathway, which catabolizes amino acids to produce fusel alcohols, the precursors to many esters. researchgate.net

Biofilm Dynamics

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix. The formation and stability of these communities are critical for microbial survival and can be influenced by chemical cues from the environment, including VOCs. Fatty acid esters, a category that includes this compound, have been shown to modulate biofilm formation in various microorganisms. poultryworld.net

The interaction between yeasts and bacteria in mixed-species biofilms is a complex process. Studies have shown that Saccharomyces cerevisiae can form robust mixed-species biofilms with lactic acid bacteria such as Lactobacillus plantarum. nih.govnih.govfrontiersin.org In these consortia, cell-to-cell adhesion and the production of an extracellular matrix are crucial. While the precise role of this compound in this context has not been elucidated, it is known that the metabolic byproducts of yeast, including various esters, are integral to the biofilm environment. nih.govfrontiersin.org

Some studies have indicated that certain sugar fatty acid esters can inhibit the formation of mixed-species biofilms, suggesting that different types of esters can have opposing effects on biofilm dynamics. nih.gov This highlights the need for further research to determine the specific impact of this compound on biofilm formation and dispersal. The ability of Saccharomyces cerevisiae to inhibit the biofilm formation of pathogenic bacteria like Gardnerella vaginalis further underscores the potential of yeast-produced compounds in controlling biofilm dynamics. mdpi.com

Advanced Analytical and Spectroscopic Characterization of S 2 Methylbutyl Octanoate

Chromatographic Methodologies for Enantiomeric Purity and Quantification

Chromatographic techniques are paramount for the analysis of (S)-2-Methylbutyl octanoate (B1194180), particularly for determining its enantiomeric excess and concentration in complex samples. Chiral chromatography, in both gas and liquid phases, enables the separation of the (S) and (R) enantiomers, which is crucial as they can possess distinct sensory properties.

Chiral Gas Chromatography (GC) is a powerful and widely used technique for the enantioselective analysis of volatile compounds like (S)-2-Methylbutyl octanoate. The separation is achieved by employing capillary columns coated with a chiral stationary phase (CSP). For esters, derivatized cyclodextrins are the most common and effective CSPs. gcms.cz These cyclic oligosaccharides create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times.

Modified β- and γ-cyclodextrins, such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin or octakis(6-O-tert-butyldimethylsilyl-2,3-di-O-acetyl)-γ-cyclodextrin, are frequently used. nih.govnih.gov The selection of the specific cyclodextrin (B1172386) derivative and the GC conditions, including temperature programming, carrier gas flow rate, and column dimensions, are optimized to achieve baseline separation of the enantiomers. The elution order of the enantiomers can vary depending on the specific column and conditions used. Quantification is performed using sensitive detectors like the Flame Ionization Detector (FID) or a Mass Spectrometer (MS), allowing for the determination of the enantiomeric ratio (e.g., % S vs. % R).

Table 1: Representative Chiral GC Parameters for Enantiomeric Analysis of 2-Methylbutyl Octanoate This table presents typical, illustrative data for educational and comparative purposes.

ParameterCondition/Value
ColumnChiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film)
Stationary PhaseHeptakis(2,3,6-tri-O-trifluoroacetyl)-γ-cyclodextrin
Carrier GasHelium, constant flow at 1.2 mL/min
Injector Temperature230 °C
Oven Program60 °C (hold 2 min), ramp at 2 °C/min to 180 °C (hold 5 min)
DetectorFlame Ionization Detector (FID)
Detector Temperature250 °C
Expected Retention Time (R)-enantiomer~28.5 min
Expected Retention Time (S)-enantiomer~29.2 min

While GC is often preferred for volatile esters, Chiral High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for less volatile analytes or when derivatization is not desirable. Chiral HPLC also relies on a chiral stationary phase to achieve separation. For esters and other neutral compounds, polysaccharide-based CSPs are highly effective. phenomenex.com These phases consist of derivatives of cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support. sigmaaldrich.com

The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide polymer. sigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol modifier (e.g., isopropanol (B130326) or ethanol), is critical for optimizing the separation. nih.gov The relative strengths of the interactions between the enantiomers and the CSP differ, resulting in differential retention and separation. Detection is commonly achieved using a UV detector, although other detectors like a refractive index detector or a chiral detector can also be employed.

Table 2: Representative Chiral HPLC Parameters for Enantiomeric Analysis of 2-Methylbutyl Octanoate This table presents typical, illustrative data for educational and comparative purposes.

ParameterCondition/Value
ColumnCHIRALPAK® IC (250 x 4.6 mm ID, 5 µm particle size)
Stationary PhaseCellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel
Mobile Phasen-Hexane / Isopropanol (98:2, v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectorUV at 210 nm
Expected Retention Time (First Eluting)~8.1 min
Expected Retention Time (Second Eluting)~9.5 min

This compound is often present as a minor component in highly complex matrices, such as essential oils or food extracts. In such cases, single-column chromatography may not provide sufficient resolution to separate the analyte from interfering matrix components. Multidimensional chromatography, particularly comprehensive two-dimensional gas chromatography (GC×GC), offers significantly enhanced separation power.

In a GC×GC system, two columns with different separation mechanisms (e.g., a non-polar column followed by a polar or chiral column) are coupled via a modulator. The modulator traps small, sequential fractions of the effluent from the first-dimension column and then re-injects them rapidly onto the second-dimension column. This process generates a two-dimensional chromatogram with greatly increased peak capacity and resolution. For the analysis of this compound, a typical setup would involve a standard non-polar column in the first dimension to separate analytes by boiling point, and a chiral column in the second dimension to achieve enantioselective separation. This approach allows for the isolation of the target enantiomers from a complex background, enabling accurate identification and quantification even at trace levels.

Spectroscopic Elucidation of Molecular Structure and Stereochemistry

Spectroscopic methods are indispensable for confirming the molecular structure and, in some cases, the stereochemistry of this compound. NMR provides detailed information about the carbon-hydrogen framework, while mass spectrometry gives insights into the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment of the hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton group. The chemical shifts (δ) are influenced by the proximity of electronegative oxygen atoms and the alkyl chain structure. For example, the protons on the carbon adjacent to the ester oxygen (the -O-CH₂- group) would appear at a lower field (higher ppm) compared to the other alkyl protons. libretexts.org

The ¹³C NMR spectrum provides complementary information, with a distinct peak for each of the 13 carbon atoms in the molecule. The carbonyl carbon of the ester group is particularly characteristic, appearing significantly downfield (typically 170-180 ppm). libretexts.org The carbons of the alcohol moiety and the acid moiety also show predictable chemical shifts.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign these signals. COSY reveals correlations between coupled protons (protons on adjacent carbons), while HSQC correlates each proton signal with the carbon signal to which it is directly attached.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound Data are estimated based on spectral data of analogous compounds and standard chemical shift increments. Solvent: CDCl₃.

Assignment (Octanoate Moiety)Predicted Chemical Shift (δ, ppm)Assignment (2-Methylbutyl Moiety)Predicted Chemical Shift (δ, ppm)
H-2 (α-CH₂)2.28 (t)H-1' (-OCH₂)3.95 (m)
H-3 (β-CH₂)1.62 (quint)H-2' (-CH-)1.71 (m)
H-4 to H-7 (-CH₂-)1.29 (m)H-3' (-CH₂)1.20-1.45 (m)
H-8 (-CH₃)0.88 (t)H-4' (-CH₃)0.91 (t)
2'-CH₃0.92 (d)

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound Data are estimated based on spectral data of analogous compounds and standard chemical shift increments. Solvent: CDCl₃.

Assignment (Octanoate Moiety)Predicted Chemical Shift (δ, ppm)Assignment (2-Methylbutyl Moiety)Predicted Chemical Shift (δ, ppm)
C-1 (C=O)173.9C-1' (-OCH₂)70.1
C-2 (α-CH₂)34.5C-2' (-CH-)34.2
C-3 (β-CH₂)25.1C-3' (-CH₂)26.2
C-429.0C-4' (-CH₃)11.2
C-529.12'-CH₃16.4
C-631.7
C-722.6
C-8 (-CH₃)14.1

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). For this compound (C₁₃H₂₆O₂), the expected exact mass of the molecular ion [M]⁺• is 214.1933 Da. nih.gov An HRMS measurement confirming this mass provides strong evidence for the elemental composition.

When coupled with techniques like Gas Chromatography (GC-MS) and using electron ionization (EI), the molecule fragments in a predictable manner, providing a characteristic "fingerprint" that aids in structural confirmation. The fragmentation of esters is well-understood and involves several common pathways. chemguide.co.uklibretexts.org One major fragmentation is α-cleavage at the carbonyl group. Another is the McLafferty rearrangement, which is characteristic of esters with a γ-hydrogen on the acyl chain, leading to the loss of an alkene and the formation of a protonated carboxylic acid fragment. researchgate.net Cleavage of the C-O bond in the ester linkage is also common, leading to ions corresponding to the acylium ion and the alcohol moiety.

Table 5: Characteristic EI Mass Fragments for 2-Methylbutyl Octanoate Based on fragmentation principles and data from the NIST spectral library. nih.gov

m/zProposed Fragment IonFormulaProposed Fragmentation Pathway
214[M]⁺•[C₁₃H₂₆O₂]⁺•Molecular Ion
145[CH₃(CH₂)₆COOH₂]⁺[C₈H₁₇O₂]⁺McLafferty + 1 rearrangement
127[CH₃(CH₂)₆CO]⁺[C₈H₁₅O]⁺Acylium ion from C-O bond cleavage
71[C₅H₁₁]⁺[C₅H₁₁]⁺2-methylbutyl carbocation
70[C₅H₁₀]⁺•[C₅H₁₀]⁺•Loss of octanoic acid via C-O bond cleavage and H-rearrangement
57[C₄H₉]⁺[C₄H₉]⁺Further fragmentation of the 2-methylbutyl group
43[C₃H₇]⁺[C₃H₇]⁺Propyl fragment from octanoate chain

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, these methods confirm the presence of its characteristic ester and aliphatic moieties.

The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically observed in the region of 1735-1750 cm⁻¹. Another key feature is the C-O stretching vibration, which appears as a strong band between 1150 and 1300 cm⁻¹. The aliphatic nature of the octanoate and 2-methylbutyl chains is evidenced by multiple bands in the 2850-3000 cm⁻¹ region, corresponding to C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups. libretexts.org C-H bending vibrations for these groups are also visible in the 1350-1470 cm⁻¹ range. libretexts.org

Raman spectroscopy provides complementary information. The C=O stretch of the ester is also a prominent feature in the Raman spectrum, typically found between 1729 and 1748 cm⁻¹. nih.govqub.ac.uk The long alkyl chain gives rise to characteristic C-C stretching vibrations in the 800-1135 cm⁻¹ region and CH₂ scissoring and twisting modes around 1250-1470 cm⁻¹. researchgate.netrsc.org While IR spectroscopy is more sensitive to polar bonds like C=O, Raman spectroscopy is particularly effective for analyzing the non-polar C-C backbone of the fatty acid chain.

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy MethodIntensity
C-H Stretch (sp³)2850-3000IR, RamanStrong (IR), Medium (Raman)
C=O Stretch (Ester)1735-1750IR, RamanVery Strong (IR), Strong (Raman)
CH₂/CH₃ Bend1350-1470IR, RamanMedium
C-O Stretch (Ester)1150-1300IRStrong
C-C Stretch800-1135RamanMedium-Strong

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

The determination of the absolute stereochemistry at the chiral center (the C2 of the 2-methylbutyl group) is crucial, and this is achieved using chiroptical techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). wikipedia.org These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.org

The key chromophore in this compound is the ester carbonyl group. This group undergoes a weak n → π* electronic transition at approximately 210-220 nm. In a chiral environment, this transition gives rise to a "Cotton effect," which is the characteristic feature of an ORD curve and the absorption band in a CD spectrum. vlabs.ac.in

Circular Dichroism (CD): A CD spectrum plots the difference in absorption of left and right circularly polarized light (Δε) versus wavelength. For this compound, a positive or negative CD band would be expected at the wavelength of the n → π* transition. The sign of this Cotton effect is diagnostic of the absolute configuration. Theoretical studies and empirical rules, such as the octant rule adapted for esters, predict the sign of the Cotton effect based on the spatial arrangement of substituents around the carbonyl chromophore. While specific experimental CD data for this compound is not widely published, related chiral 2-methylbutyl compounds have been successfully characterized using this technique. nih.govnih.gov

Optical Rotatory Dispersion (ORD): An ORD spectrum plots the optical rotation as a function of wavelength. vlabs.ac.in In the vicinity of the absorbing chromophore, the curve will show a characteristic peak and trough, the shape of which defines the Cotton effect. A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. vlabs.ac.in The sign of this effect in the ORD spectrum of this compound would directly correlate with its absolute configuration.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound.

GC-MS and GC-MS/MS for Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing volatile compounds like this compound. The compound is first separated from other volatile components in a mixture based on its boiling point and interaction with the GC column's stationary phase.

The retention characteristics are highly reproducible. The Kovats retention index, a standardized measure, has been reported for 2-methylbutyl octanoate on various columns.

Column TypeReported Kovats Retention Index (I)
Standard Non-polar1430 - 1449
Standard Polar1656 - 1677

Source: PubChem. nih.gov

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum serves as a chemical fingerprint. Key fragments for 2-methylbutyl octanoate include ions at mass-to-charge ratios (m/z) of 70 and 127. The m/z 70 peak is characteristic of the 2-methylbutyl group, arising from the cleavage of the ester bond. The m/z 127 peak corresponds to the protonated octanoic acid fragment, formed via a McLafferty rearrangement.

m/zProposed Fragment IdentityRelative Intensity
70[C₅H₁₀]⁺ (Alkene from 2-methylbutyl moiety)High
127[C₇H₁₅COOH₂]⁺ (Protonated Octanoic Acid via McLafferty Rearrangement)High

Data derived from typical ester fragmentation patterns and database entries. nih.gov

GC-MS/MS (tandem mass spectrometry) can further enhance selectivity and sensitivity by selecting a specific parent ion and fragmenting it again to produce characteristic daughter ions, which is invaluable for quantification in complex matrices like wine or fruit extracts.

LC-MS and LC-MS/MS for Non-Volatile Precursor and Metabolite Analysis

While GC-MS is ideal for the volatile ester itself, Liquid Chromatography-Mass Spectrometry (LC-MS) is better suited for analyzing its less volatile precursors and potential metabolites in biological or food systems. nih.gov this compound is known to be a metabolite in organisms like Saccharomyces cerevisiae. nih.gov

Its biosynthesis depends on the availability of precursors: octanoic acid and (S)-2-methyl-1-butanol (which is derived from the amino acid L-isoleucine). These precursors, particularly the fatty acid and amino acid, are polar, non-volatile compounds that are readily analyzed by LC-MS. frontiersin.orgasm.org

LC-MS/MS, often using techniques like multiple reaction monitoring (MRM), allows for highly sensitive and specific quantification of these precursors in fermentation broths or cellular extracts. frontiersin.org This enables researchers to study the metabolic pathways leading to the formation of this compound. Similarly, if the ester undergoes further metabolic conversion to non-volatile products (e.g., hydroxylation), LC-MS would be the method of choice for their detection and identification. nih.govmdpi.com

Biological and Ecological Significance of S 2 Methylbutyl Octanoate Non Human Focused

Role in Plant Defense Mechanisms and Stress Responses

Plants produce a vast array of VOCs that are integral to their defense strategies, both in repelling herbivores and in attracting the natural enemies of those herbivores. Esters, including branched-chain variants like 2-methylbutyl acetate (B1210297) and other 2-methylbutyl esters, are significant components of the volatile profiles of many fruits, such as apples. igem.orgscielo.org.mxnih.govnih.gov The emission of these compounds can be influenced by both developmental stages (e.g., ripening) and environmental stressors.

While direct evidence of (S)-2-methylbutyl octanoate (B1194180) induction in response to herbivory or pathogen attack is not yet documented, the general mechanism of plant defense involves the release of complex volatile blends. These blends can have direct effects on pests or act as indirect defense signals. For example, the lipoxygenase (LOX) pathway, which is activated upon tissue damage by chewing herbivores, leads to the production of C6 volatiles (green leaf volatiles) that are precursors for various alcohols and subsequent esters. semanticscholar.org It is plausible that the biosynthesis of (S)-2-methylbutyl octanoate could be similarly upregulated under stress conditions in plants that produce this compound. The production of the necessary precursor, (S)-2-methylbutan-1-ol, is derived from the amino acid L-isoleucine, which is ubiquitous in plants.

The potential defensive roles of this compound could include:

Direct Defense: Acting as a feeding deterrent or toxin to certain herbivores or microbial pathogens. The specific stereochemistry could be crucial for its efficacy against particular pests that have evolved receptors sensitive to this configuration.

Indirect Defense: Serving as a component of a specific "cry for help" signal (herbivore-induced plant volatiles or HIPVs) that attracts predators or parasitoids of the attacking herbivore. The specificity of this signal can be enhanced by the presence of unique chiral molecules.

Research on apple volatiles has identified 2-methylbutyl acetate as a key aroma compound, with its (S)-enantiomer being tentatively assigned based on analogies with related esters. igem.org This suggests that stereospecific production of such esters occurs in plants, laying the groundwork for future studies to investigate their precise role in defense.

Table 1: Occurrence of 2-Methylbutyl Esters in Apple Varieties
Apple CultivarIdentified 2-Methylbutyl EstersReference
Royal Gala2-Methylbutyl acetate igem.org
Golden Delicious2-Methylbutyl acetate scielo.org.mx
Fuji2-Methylbutyl acetate, Ethyl 2-methylbutanoate nih.gov
Pink Lady2-Methylbutyl acetate, Hexyl 2-methylbutanoate nih.gov
Various (40 cultivars)2-Methylbutyl acetate, Hexyl 2-methylbutyrate nih.gov

Contribution to Interspecific Chemical Communication in Ecosystems

The most compelling evidence for the significance of the (S)-stereoisomer of 2-methylbutyl esters comes from the field of insect chemical ecology. Chiral molecules frequently serve as highly specific pheromones, where different enantiomers can elicit different, or even opposing, behavioral responses in the receiving organism.

A notable example involves the bagworm, Oiketicus kirbyi, where chiral esters act as a sex pheromone. While not the octanoate ester, the study identified five chiral 1-methylbutyl esters as EAD-active compounds (eliciting a response in the insect's antenna). Field experiments demonstrated that (R)-1-methylbutyl decanoate was the primary attractant for males, and its activity was strongly synergized by the (R)-enantiomers of other related esters. Conversely, the presence of the (S)-enantiomers could inhibit the attraction, highlighting the critical importance of stereochemistry in this communication channel. researchgate.net

This principle of stereospecificity is a recurring theme in insect pheromones. Although a different, but structurally related, alcohol moiety is involved, this provides a strong inferential case for the potential of this compound to function as a specific chemical signal in other insect species. The biosynthesis of the (S)-2-methylbutyl group from L-isoleucine provides a direct and stereospecific metabolic pathway for its production in insects.

The potential roles for this compound in interspecific communication include:

Sex Pheromone: As a component of a pheromone blend used by one sex to attract the other for mating. The specificity of the (S)-enantiomer would ensure that only conspecifics are attracted, preventing unproductive mating attempts.

Aggregation Pheromone: A signal that attracts both sexes to a particular location, such as a food source or nesting site.

Kairomone: A compound produced by one species that benefits another. For instance, a predator or parasitoid might use this compound emitted by its prey or host to locate it.

Table 2: Examples of Chiral Esters in Insect Pheromones and Their Effects
Insect SpeciesCompoundRole/EffectReference
Bagworm (Oiketicus kirbyi)(R)-1-Methylbutyl decanoatePrimary sex pheromone (attractant) researchgate.net
Bagworm (Oiketicus kirbyi)(S)-1-Methylbutyl decanoateInactive or inhibitory when mixed with (R)-enantiomer researchgate.net
Bagworm (Oiketicus kirbyi)(R)-1-Methylbutyl octanoateSynergist to the primary pheromone researchgate.net
Psychid Moth (Megalophanes viciella)(R)-1-Methylbutyl octanoateReduces male attraction to primary pheromone (inhibitor) researchgate.net

Physiological Roles in Specific Organisms (Excluding Human Systems)

Beyond its role as an external chemical signal, this compound may have endogenous physiological functions in the organisms that produce it. The yeast Saccharomyces cerevisiae, a widely studied model organism, is known to produce a variety of esters during fermentation, including 2-methylbutyl acetate, which is structurally related to this compound. nih.gov Metabolic engineering studies have successfully enhanced the production of branched-chain esters in S. cerevisiae by manipulating amino acid and fatty acid metabolic pathways. nih.govnih.gov

This capability suggests that the fundamental biochemical pathways for synthesizing the precursors of this compound are present in these microorganisms. While often considered byproducts of fermentation, these esters can influence the physiology and ecology of the yeast. For instance, fatty acid esters can have antimicrobial properties, potentially helping the yeast to outcompete other microorganisms in its environment. The esterification of fatty acids like octanoic acid can also be a detoxification mechanism, as high concentrations of free fatty acids can be toxic to the cell.

In invertebrates, fatty acids and their derivatives are crucial for a range of physiological processes, including energy storage, membrane structure, and as precursors for signaling molecules. While specific research on the physiological effects of this compound is lacking, the general class of fatty acid esters is known to play roles in gut health and antimicrobial defense in various animal production systems. These esters can have bactericidal or bacteriostatic effects, helping to maintain a healthy gut microbiota. nih.gov It is conceivable that in organisms that produce it, this compound could serve a similar localized antimicrobial or signaling function.

Future Research Directions and Emerging Paradigms in S 2 Methylbutyl Octanoate Studies

Development of Novel Enantioselective and Sustainable Synthetic Routes

The commercial value of (S)-2-Methylbutyl octanoate (B1194180) is intrinsically linked to its stereochemical purity, as enantiomers of chiral esters often exhibit distinct sensory properties. Consequently, a primary research focus is the development of highly efficient enantioselective synthetic methods that are also economically and environmentally sustainable. Biocatalysis, particularly using lipases, has emerged as a leading strategy.

Future research will likely concentrate on several key areas within biocatalysis:

Enzyme Discovery and Engineering: Screening for novel lipases from diverse microbial sources with inherent high enantioselectivity towards 2-methylbutanol or related branched-chain alcohols will continue. Furthermore, protein engineering techniques, such as site-directed mutagenesis and directed evolution, will be employed to enhance the enantioselectivity (E-value), thermal stability, and solvent tolerance of existing enzymes like Candida antarctica Lipase (B570770) B (CALB), often available commercially as Novozym 435. nih.govmdpi.com

Process Optimization in Greener Media: A significant push is towards eliminating traditional organic solvents. longdom.org Research will increasingly explore synthesis in solvent-free systems, supercritical fluids (like CO2), and bio-based solvents to minimize environmental impact. mdpi.com Optimizing reaction parameters such as water activity, temperature, and substrate molar ratios in these systems is crucial for maximizing conversion and enantiomeric excess. scielo.br

Advanced Immobilization Techniques: The development of robust enzyme immobilization methods is critical for catalyst reusability and process economics. nih.gov Future work will involve novel carrier materials, such as magnetic nanoparticles or tailored mesoporous supports, to improve enzyme loading, stability, and mass transfer characteristics, leading to higher process productivity. nih.gov

The overarching goal is to create integrated, sustainable processes that combine high enantioselectivity with high yields and straightforward product recovery, aligning with the principles of green chemistry. nih.govnih.gov

Genetic Engineering and Synthetic Biology Approaches for Enhanced Biosynthesis

Whole-cell microbial production presents an attractive alternative to chemical synthesis or in vitro enzymatic reactions for producing (S)-2-Methylbutyl octanoate. researchgate.net Leveraging the tools of genetic engineering and synthetic biology can transform microorganisms like Saccharomyces cerevisiae (yeast) and Escherichia coli into efficient cell factories for ester biosynthesis. nih.govnih.gov

Emerging research paradigms in this domain include:

Metabolic Pathway Engineering: The biosynthesis of this compound requires two precursors: octanoyl-CoA and (S)-2-methyl-1-butanol. Future research will focus on engineering the host organism's metabolism to enhance the supply of these precursors. This involves upregulating fatty acid synthesis (FAS) pathways to increase the pool of octanoyl-CoA and engineering amino acid degradation pathways (e.g., the Ehrlich pathway for isoleucine) to boost the production of branched-chain alcohols. nih.govresearchgate.netnih.gov

Enzyme Expression and Compartmentalization: Key to this approach is the heterologous expression of an efficient wax ester synthase or alcohol acyl-transferase (AAT) that can catalyze the esterification of the two precursors. nih.govnih.gov Future strategies may involve screening for novel AATs with high specificity for octanoyl-CoA and 2-methylbutanol. Furthermore, compartmentalizing the biosynthetic pathway, for instance within the mitochondria, could isolate the process from competing metabolic pathways and increase local substrate concentrations, thereby improving product titers. researchgate.net

Systems and Synthetic Biology Integration: Advanced strategies will involve the use of systems biology to understand native metabolic fluxes and identify bottlenecks. nih.gov Synthetic biology tools, such as CRISPR-based genome editing and the construction of synthetic gene circuits, will enable precise and dynamic control over the expression of pathway enzymes, optimizing carbon flux towards the final product and minimizing the formation of toxic intermediates. mdpi.commdpi.comfrontiersin.org

The successful implementation of these strategies could lead to the de novo biosynthesis of this compound from simple renewable feedstocks like glucose, offering a highly sustainable and scalable production platform. researchgate.netnih.gov

Advanced In Situ Analytical Techniques for Real-Time Monitoring

The optimization of both chemical and biological synthesis of this compound requires precise monitoring of reaction progress, including substrate consumption, product formation, and, crucially, the evolution of enantiomeric excess. Traditional offline methods like gas chromatography (GC) are often time-consuming. The future lies in the implementation of Process Analytical Technology (PAT) for real-time, in situ analysis.

Key technologies to be adapted for this purpose include:

Spectroscopic Methods: In-line spectroscopic techniques such as Near-Infrared (NIR) and Mid-Infrared (MIR) spectroscopy can provide real-time data on the concentrations of reactants and products in a reaction vessel. nih.govrsc.org By developing robust chemometric models (e.g., Partial Least Squares regression), these methods can be used for continuous process monitoring and control. rsc.org

Mass Spectrometry: On-line mass spectrometry (MS), particularly techniques like Direct Liquid Sampling Mass Spectrometry (DLSMS), allows for the direct sampling and analysis of reaction mixtures. nih.gov This can provide detailed profiles of all reaction components, including intermediates and byproducts, offering deep process understanding. nih.gov Venturi Easy Ambient Sonic-Spray Ionization Mass Spectrometry (V-EASI-MS) is another emerging technique that can monitor enzymatic reactions in real-time without the need for organic solvents or high voltage. nih.gov

Chiral Monitoring: A significant challenge is the real-time monitoring of enantioselectivity. Future research could focus on integrating chiral separation techniques with on-line systems, such as real-time High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) platforms. rsc.org Another avenue is the development of chiral biosensors that could provide a continuous signal corresponding to the concentration of the desired (S)-enantiomer.

These advanced analytical tools will enable more efficient process development, facilitate rapid optimization, and ensure consistent product quality in the manufacturing of enantiopure this compound.

Elucidation of Undiscovered Biological Functions in Environmental Contexts (Non-Human)

Volatile organic compounds (VOCs), including esters, are fundamental to chemical communication in ecosystems. nih.gov While the sensory properties of this compound are of primary interest for industrial applications, its potential biological functions in non-human contexts remain largely unexplored. Future research in chemical ecology is set to investigate the roles this compound might play.

Potential research directions include:

Insect Chemical Communication: Many esters serve as pheromones (for mating, aggregation, or alarm) or kairomones for insects. researchgate.net For instance, related compounds like 2-methylbutyl acetate (B1210297) are known metabolites in Saccharomyces cerevisiae and are found in various fruits, potentially acting as attractants for insects. nih.gov Another compound, 1-methylbutyl 3-methylbutanoate, has been identified as a component of a hornet attack pheromone. wikipedia.org Future studies will likely involve screening for the presence of this compound in insect glandular secretions and in the headspace of plants, followed by electrophysiological and behavioral assays to determine its function as a semiochemical. mdpi.comcabidigitallibrary.org

Plant-Herbivore and Plant-Pollinator Interactions: Plants release complex blends of VOCs to attract pollinators or to defend against herbivores, either directly or by attracting the herbivore's natural enemies. nih.govoup.com Research could explore whether the emission of this compound from plants is induced by herbivory and whether it plays a role in attracting parasitoids or predators.

Microbial Ecology: The compound is a product of microbial metabolism. Investigating its role in microbe-microbe or microbe-plant interactions could reveal functions in signaling, competition, or symbiosis.

Uncovering these natural roles would not only provide fascinating ecological insights but could also open up new applications for this compound in areas such as sustainable agriculture, for use in pest monitoring traps or in "push-pull" pest management strategies. nih.gov

Computational Chemistry and Molecular Modeling Studies of this compound and Its Interactions

Computational tools are becoming indispensable for accelerating research and providing molecular-level insights that are difficult to obtain through experiments alone. Future studies on this compound will increasingly rely on computational chemistry and molecular modeling.

Key areas for computational investigation are:

Enzyme-Substrate Interactions: Molecular docking and molecular dynamics (MD) simulations can be used to model the interaction of 2-methylbutanol and octanoic acid within the active site of lipases. nih.gov These studies can elucidate the structural basis for enantioselectivity, revealing key amino acid residues that stabilize the transition state for the (S)-enantiomer. This knowledge can then guide rational protein engineering efforts to create more efficient biocatalysts. nih.govmdpi.com

De Novo Enzyme Design: An emerging paradigm is the computational design of entirely new enzymes from scratch. nih.gov Using "inside-out" design strategies, researchers can construct a theoretical active site (a "theozyme") for the desired esterification reaction and then build a protein scaffold around it. nih.govresearchgate.net This approach could lead to artificial lipases tailored specifically for the synthesis of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific property, such as flavor perception. wikipedia.orgnih.gov By building QSAR models for a series of related flavor esters, it may be possible to predict the sensory attributes (e.g., odor threshold, flavor profile) of this compound and design novel analogs with enhanced properties. nih.gov

These computational approaches will provide a powerful, predictive framework to complement experimental work, accelerating the design of improved synthetic processes and potentially leading to the discovery of new molecules with desirable characteristics.

Q & A

Q. What are the established synthetic routes for (S)-2-Methylbutyl octanoate, and what reaction conditions optimize yield and enantiomeric purity?

this compound is synthesized via acid-catalyzed esterification between octanoic acid and (S)-2-methylbutanol. Sulfuric acid or p-toluenesulfonic acid is typically used as a catalyst under reflux conditions to drive the reaction to completion. For enantiomeric purity, chiral resolution techniques (e.g., enzymatic kinetic resolution) or asymmetric catalysis may be required, though specific protocols for this compound are not widely documented. Industrial-scale synthesis often employs continuous reactors with in-situ product removal to enhance efficiency .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • GC-MS : Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is effective for volatile ester analysis, as demonstrated in fermented beverage studies .
  • NMR : 1^1H and 13^13C NMR confirm structural integrity, focusing on ester carbonyl (δ\delta ~170 ppm) and chiral center signals.
  • Chiral HPLC : To distinguish (S)-enantiomers from racemic mixtures, chiral stationary phases (e.g., amylose-based columns) are recommended.
  • IR Spectroscopy : C=O stretching (~1740 cm1^{-1}) and C-O ester vibrations (~1240 cm1^{-1}) validate ester formation .

Q. What are the key challenges in isolating this compound from complex mixtures, such as fragrance formulations or natural extracts?

Isolation requires fractional distillation due to its high boiling point (~267–268°C) and co-elution with structurally similar esters (e.g., isoamyl octanoate). Advanced chromatographic techniques, such as preparative GC or HPLC with polar columns, improve separation. Purity validation via GC-MS or chiral HPLC is critical, especially given its frequent occurrence in mixtures (e.g., Sigma-Aldrich’s fragrance-grade products) .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its interaction with biological systems, such as in insect behavior studies?

Enantiomeric specificity can affect olfactory receptor binding in insects. For example, (S)-2-Methylbutyl hexanoate analogs are used in pheromone studies, suggesting similar chiral selectivity for octanoate derivatives. Behavioral assays (e.g., wind tunnel tests) paired with GC-MS enantiomer quantification are recommended to evaluate species-specific responses .

Q. What strategies can mitigate enantiomerization during the synthesis or storage of this compound?

  • Synthesis : Use inert atmospheres (N2_2/Ar) to prevent oxidative racemization.
  • Storage : Avoid prolonged exposure to light and high temperatures; stabilize with antioxidants (e.g., BHT) in amber glass containers.
  • Analysis : Monitor enantiomeric stability via periodic chiral HPLC to detect racemization .

Q. How can co-culture fermentation systems be optimized to enhance the production of this compound in microbial biosynthesis?

Co-culturing Hanseniaspora uvarum and Saccharomyces cerevisiae increases ester yields via synergistic metabolism. Optimizing parameters like pH (4.0–5.5), temperature (20–25°C), and nutrient ratios (C:N:P) enhances production. HS-SPME/GC-MS tracks volatile accumulation, while clustering analysis identifies metabolic correlations .

Q. What role does this compound play in flavor and fragrance chemistry, and how can its stability be assessed under various pH and temperature conditions?

The compound contributes fruity and floral notes in fragrances and fermented beverages. Stability is assessed via accelerated aging tests:

  • Thermal Stability : Incubate at 40–60°C and quantify degradation products (e.g., octanoic acid) via GC-MS.
  • pH Stability : Monitor hydrolysis rates in buffered solutions (pH 2–9) using HPLC.
  • Light Exposure : UV-Vis spectroscopy tracks photooxidation products .

Data Contradictions and Resolution

  • CAS Number Discrepancy : lists CAS 2438-20-2 for 2-Methylbutyl octanoate , while cites 67121-39-5. This discrepancy may arise from isomerism (e.g., branching position) or regulatory misclassification. Researchers should verify CAS entries via authoritative databases (e.g., PubChem, ECHA) and confirm stereochemistry when sourcing materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.